molecular formula C24H25ClN6OS B611998 N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide CAS No. 1214265-57-2

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

Cat. No. B611998
M. Wt: 481.01
InChI Key: KIISCIGBPUVZBF-UHFFFAOYSA-N
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Description

This compound is a member of piperazines . It has a role as a tyrosine kinase inhibitor and an antineoplastic agent . It is also a member of pyrimidines and an organochlorine compound .


Synthesis Analysis

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular formula of the compound is C24H25ClN6O2 . The crystal structure of the Jak3 Kinase Domain covalently bound to this compound has been reported .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 464.9 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved literature.

Scientific Research Applications

  • Fluorescence Binding with Bovine Serum Albumin : Novel p-hydroxycinnamic acid amides, structurally related to your compound, were synthesized and their interactions with bovine serum albumin (BSA) investigated using fluorescence and UV–vis spectral studies. This research could provide insights into the binding behavior of similar compounds with proteins (Meng et al., 2012).

  • Nonaqueous Capillary Electrophoresis : A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to the one you mentioned, highlighted the potential of this method for quality control in pharmaceutical preparations (Ye et al., 2012).

  • Utility in Heterocyclic Synthesis : Research on the use of enaminonitriles in heterocyclic synthesis demonstrated the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, providing insights into the chemical versatility of compounds related to the one you're interested in (Fadda et al., 2012).

  • Anticancer and Anti-5-lipoxygenase Agents : A study on novel pyrazolopyrimidines derivatives, structurally akin to your compound, investigated their potential as anticancer and anti-5-lipoxygenase agents, contributing to the search for new therapeutic agents (Rahmouni et al., 2016).

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : Investigations into the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound with similarities to yours, provided insights into inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

  • Hepatic Metabolism in Cancer Treatment : A study on MK-0457, an Aurora kinase inhibitor for cancer treatment, which shares structural features with your compound, explored its hepatic metabolism across different species. This research is crucial for understanding drug interactions and metabolism in clinical treatments (Ballard et al., 2007).

properties

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIISCIGBPUVZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659652
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide

CAS RN

1214265-57-2
Record name N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
GA Smith - 2017 - search.proquest.com
The common γ-chain cytokines (IL-2, 4, 7, 9, 15 and 21) play an essential role in lymphocyte development and function. Their signals are transduced through receptor complexes …
Number of citations: 3 search.proquest.com

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